molecular formula C14H19LiN2O5 B2923268 Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate CAS No. 2260936-63-6

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate

Cat. No.: B2923268
CAS No.: 2260936-63-6
M. Wt: 302.26
InChI Key: FVUDQXUOTDJERI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate (hereafter referred to as Compound X) is a lithium salt derivative of a heterocyclic oxazole-piperidine hybrid. Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a lithium-coordinated oxazole carboxylate moiety.

Properties

IUPAC Name

lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-7-5-4-6-9(16)11-10(12(17)18)15-8-20-11;/h8-9H,4-7H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUDQXUOTDJERI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CO2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19LiN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₄H₁₉LiN₂O₅
  • Molecular Weight : 302.3 g/mol
  • CAS Number : 2260931-62-0

The compound features a lithium ion coordinated to a 1,3-oxazole ring, which is substituted with a piperidine moiety. The structural complexity contributes to its biological activity.

This compound exhibits various biological activities primarily through its interaction with cellular targets involved in signaling pathways:

  • Tubulin Interaction : Similar compounds with oxazole structures have been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression .
  • Receptor Modulation : The piperidine moiety allows for interactions with various receptors, potentially modulating neurotransmitter systems and influencing neuropsychiatric conditions.

Anticancer Activity

Recent studies evaluating related oxazole derivatives against the NCI-60 human tumor cell lines demonstrated promising growth inhibitory properties. The compounds exhibited significant cytotoxic effects, particularly against leukemia cell lines, indicating potential for further development as anticancer agents .

Table 1: Cytotoxicity Data from NCI-60 Screening

CompoundMean Growth Inhibition (%)GI50 (μM)LC50 (μM)
6031.761.18>100
6130.57N/AN/A
6231.393.92>100

Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective properties, particularly in the treatment of bipolar disorder. The mechanism involves modulation of neurotransmitter release and stabilization of mood through various biochemical pathways .

Study on Anticancer Properties

A study conducted by Stockwell et al. highlighted the anticancer activity of novel oxazole sulfonamides that share structural similarities with this compound. These compounds showed effective inhibition of cancer cell growth through their action on microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Neuropharmacological Evaluation

Research indicates that lithium-based compounds can enhance synaptic plasticity and neurogenesis in animal models, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease. These findings support the need for further investigation into the pharmacodynamics of lithium-containing oxazoles.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound X’s properties, a comparative analysis with structurally or functionally analogous compounds is essential. The cited patent () discusses a distinct crystalline fumarate salt of a phenyl-azetidine-piperidine derivative, which lacks structural or functional overlap with Compound X.

Key Challenges in Comparative Analysis:

The patent compound () focuses on a fused phenyl-azetidine-piperidine system with anticancer applications, which differs in core scaffold, substitution patterns, and biological targets.

Data Gaps: No pharmacological, physicochemical, or synthetic data for Compound X is available in the provided materials, precluding quantitative comparisons (e.g., solubility, potency, or stability).

Hypothetical Comparison Table (Based on General Knowledge):

Property Compound X (Hypothetical) Patent Compound ()
Core Structure Oxazole-piperidine hybrid Phenyl-azetidine-piperidine hybrid
Salt Form Lithium carboxylate Fumarate
Primary Application Kinase inhibitor precursor Anticancer agent
Solubility Moderate (lithium salts) High (fumarate salts)
Stability Air-sensitive (lithium) Enhanced crystalline stability

Research Findings and Limitations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the preparation of Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate?

  • Methodological Answer : Synthesis optimization typically involves palladium-catalyzed cross-coupling reactions, hydroxylation, and deprotection of tert-butyloxycarbonyl (Boc) groups. For example, tert-butyl-protected intermediates (e.g., piperidinyl derivatives) can be synthesized first, followed by deprotection under acidic conditions to yield the final lithium salt . Reaction monitoring via thin-layer chromatography (TLC) and purification via flash chromatography are critical for isolating high-purity intermediates.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying piperidine and oxazole ring conformations. For instance, coupling constants in the piperidine moiety (e.g., δ 3.5–4.5 ppm for axial/equatorial protons) help confirm stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradients to assess purity (>98%) and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight alignment with theoretical values (e.g., m/z 365.12 for the deprotected species) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

  • Methodological Answer : Contradictions often arise from conformational flexibility or solvent interactions. For example, piperidine ring puckering can lead to variable coupling constants in NMR. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria .
  • Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., using Gaussian or ORCA software) .
  • Validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity in enzyme inhibition or anticancer assays?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled enzymatic reactions) to measure IC₅₀ values. For kinase targets, employ ADP-Glo™ assays .
  • Anticancer Activity :
  • MTT Assay : Test cytotoxicity in HepG2 or Huh-7 cell lines, with 48–72 hr exposure periods and doxorubicin as a positive control .
  • NF-κB Pathway Analysis : Use luciferase reporter gene assays in HCCLM3 cells to assess inhibition of inflammatory signaling .

Q. How can the stability of this lithium salt be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hr. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres (heating rate: 10°C/min) .

Data Interpretation and Mechanistic Studies

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein binding partners in treated vs. untreated cells .
  • Molecular Dynamics (MD) Simulations : Model interactions between the oxazole-carboxylate moiety and target enzymes (e.g., PI3Kα) to predict binding affinities .
  • Metabolomics : Apply GC-MS or LC-MS to track changes in cellular metabolites (e.g., ATP/ADP ratios) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.